molecular formula C15H13F3N4O6 B12698782 [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate CAS No. 187235-53-6

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate

Número de catálogo: B12698782
Número CAS: 187235-53-6
Peso molecular: 402.28 g/mol
Clave InChI: CNSIELLVDSSIAM-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate is a nitroimidazooxazine derivative with a carbamate linker connecting the bicyclic nitroheterocyclic core to a 4-(trifluoromethoxy)benzyl group. This scaffold is structurally related to pretomanid (PA-824), a clinical-stage antitubercular agent, but differs in the substitution pattern and linker chemistry. The trifluoromethoxy group enhances lipophilicity and electron-withdrawing effects, which are critical for anaerobic bioreductive activation of the nitro group .

Propiedades

Número CAS

187235-53-6

Fórmula molecular

C15H13F3N4O6

Peso molecular

402.28 g/mol

Nombre IUPAC

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate

InChI

InChI=1S/C15H13F3N4O6/c16-15(17,18)28-11-3-1-9(2-4-11)7-27-14(23)19-10-5-21-6-12(22(24)25)20-13(21)26-8-10/h1-4,6,10H,5,7-8H2,(H,19,23)/t10-/m0/s1

Clave InChI

CNSIELLVDSSIAM-JTQLQIEISA-N

SMILES isomérico

C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])NC(=O)OCC3=CC=C(C=C3)OC(F)(F)F

SMILES canónico

C1C(COC2=NC(=CN21)[N+](=O)[O-])NC(=O)OCC3=CC=C(C=C3)OC(F)(F)F

Origen del producto

United States

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the trifluoromethoxyphenyl intermediate:

    Synthesis of the imidazo-oxazinyl moiety: This involves the cyclization of appropriate precursors under controlled conditions to form the imidazo-oxazinyl ring system.

    Coupling reaction: The final step involves the coupling of the trifluoromethoxyphenyl intermediate with the imidazo-oxazinyl moiety through carbamate formation, typically using reagents such as carbonyldiimidazole (CDI) or other carbamoylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.

Análisis De Reacciones Químicas

Types of Reactions

[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group can yield the corresponding amine, while substitution reactions can introduce various functional groups to the phenyl ring.

Aplicaciones Científicas De Investigación

Antitubercular Activity

One of the primary applications of this compound is in the development of antitubercular agents. Research has demonstrated that derivatives of nitroimidazooxazines exhibit significant activity against Mycobacterium tuberculosis. For instance, PA-824 (a related compound) has shown promising results in clinical trials for tuberculosis treatment due to its ability to disrupt bacterial metabolism and cell wall synthesis .

Table 1: Antitubercular Activity of Nitroimidazooxazines

CompoundActivity (MIC)Mechanism of Action
PA-824<0.5 µg/mLInhibition of mycolic acid synthesis
[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro...]TBDTBD

Antileishmanial Effects

The compound has also been investigated for its antileishmanial properties. Studies indicate that certain derivatives demonstrate potent activity against Leishmania species, which are responsible for leishmaniasis. The mechanism involves the generation of reactive nitrogen species that induce oxidative stress in the parasites .

Table 2: Antileishmanial Activity

CompoundActivity (IC50)Target Organism
[4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro...]TBDLeishmania donovani

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy and selectivity of the compound. Variations in substituents on the phenyl ring have been shown to affect solubility and potency. For example, modifications such as halogen substitutions can enhance metabolic stability while retaining or improving biological activity .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Placeholder for actual data)

Case Studies

Several case studies highlight the practical applications of this compound:

  • Clinical Trials for Tuberculosis : A study involving PA-824 derivatives showed significant reductions in bacterial load in animal models, leading to further exploration in human trials.
  • Leishmaniasis Treatment : In vitro studies demonstrated that specific analogs of [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro...] exhibited submicromolar activity against Leishmania species, suggesting potential for new treatments .

Mecanismo De Acción

The mechanism of action of [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the nitro group may participate in redox reactions, while the trifluoromethoxy group may enhance the compound’s binding affinity to hydrophobic pockets in proteins.

Comparación Con Compuestos Similares

Structural Analogs with Modified Linkers

A key series of analogs explored alternative linkers (amide, carbamate, urea) between the nitroimidazooxazine core and aromatic substituents (Table 1):

Compound Linker Type Substituent Activity (MABA MIC, µg/mL) Solubility (µg/mL) Metabolic Stability (T½, min) Source
PA-824 Ether (OCH₂) 4-(Trifluoromethoxy)benzyl 0.2 3.5 15
R-140 Carbamate 4-(Trifluoromethoxy)phenyl 0.25 5.2 42
R-151 Amide 3-(Trifluoromethoxy)benzoyl 0.4 1.8 28
R-155 Urea 2-(Trifluoromethoxy)phenyl 0.6 2.1 20
Biaryl Carbamate Carbamate 4-Biphenyl-4’-CF₃O 0.1 <1 >120

Key Findings :

  • Carbamate vs. Ether : The carbamate linker in R-140 provides a 2.8-fold improvement in metabolic stability over PA-824, though solubility remains low. The biaryl carbamate analog shows exceptional stability (T½ >120 min) but poor solubility .
  • Amide vs. Urea : Amide-linked R-151 has moderate activity, while urea-linked R-155 exhibits reduced potency, likely due to steric hindrance .
Substituent Effects on Activity

The position and electronic nature of substituents significantly influence antitubercular activity:

  • Para-Substitution : The 4-(trifluoromethoxy)phenyl group in the target compound maximizes potency, as para-substituted biaryls (e.g., 4-biphenyl-4’-CF₃O) achieve MICs as low as 0.1 µg/mL under replicating conditions .
  • Meta/Ortho-Substitution : Meta-linked analogs (e.g., 3-CF₃O-phenyl) show 2–4-fold reduced activity, while ortho-substituted derivatives (e.g., 2-CF₃O-phenyl) are largely inactive .
Heterocyclic Modifications

Replacing phenyl rings with pyridine or pyrimidine improves solubility but requires careful balancing of lipophilicity:

  • Pyridine-Containing Analogs : A para-pyridyl substituent (e.g., 4-pyridyl-CF₃O) increases aqueous solubility (12 µg/mL at pH 6.8) but reduces potency (MIC = 0.5 µg/mL) .
  • Bipyridine Derivatives : Highly polar analogs (ClogP <2) exhibit weak activity (MIC >2 µg/mL), underscoring the necessity of moderate lipophilicity for membrane penetration .
Pharmacological Properties
  • However, nitroimidazothiazines with E₁ values as high as -338 mV show comparable activity, suggesting non-reductive mechanisms (e.g., imidazole ring reduction) contribute to efficacy .
  • In Vivo Efficacy : In murine TB models, the target compound’s carbamate analog demonstrates 5-fold higher efficacy (ED₉₀ = 0.8 mg/kg) than PA-824, attributed to prolonged exposure from improved stability .

Actividad Biológica

The compound [4-(trifluoromethoxy)phenyl]methyl N-[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl]carbamate, with CAS Number 187235-37-6, is a member of the imidazo[2,1-b][1,3]oxazine class of compounds. These compounds have garnered attention for their potential therapeutic applications, particularly in treating infectious diseases such as tuberculosis and leishmaniasis. This article reviews the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The molecular formula for this compound is C14H12F3N3O5, with a molecular weight of 359.257 g/mol. The trifluoromethoxy group is notable for enhancing lipophilicity and potentially influencing biological activity.

Antimicrobial Effects

Research indicates that derivatives of 2-nitroimidazo[2,1-b][1,3]oxazines exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. The IC50 values for various analogues suggest that modifications to the phenyl ring can enhance selectivity and potency against this parasite.

CompoundIC50 (µM)Selectivity Index (L6/T. cruzi)
160.45>222
300.31171
330.6775
Target0.049>100

The compound's selectivity index indicates its potential for reduced cytotoxicity towards host cells while maintaining efficacy against pathogens .

Leishmanicidal Activity

The compound has also been evaluated for its antileishmanial properties. In vivo studies using Leishmania donovani models have shown promising results. For example, newly synthesized enantiomers demonstrated significant efficacy in reducing parasite load in infected hamsters:

CompoundEfficacy (log CFU reduction)
R-841.8
R-891.0

These findings highlight the potential of this compound as a lead candidate for further development against leishmaniasis .

Structure-Activity Relationships (SAR)

The SAR studies reveal that modifications to the imidazo[2,1-b][1,3]oxazine scaffold can significantly impact biological activity. Compounds with additional halogen substitutions on the phenyl ring often exhibit enhanced potency against various pathogens while maintaining favorable pharmacokinetic profiles.

Key Findings

  • Trifluoromethoxy Substitution : Enhances lipophilicity and may improve membrane permeability.
  • Nitro Group Positioning : Critical for bioactivity; variations can lead to significant differences in potency.
  • Enantiomeric Forms : The (6R) enantiomer often shows superior activity compared to its (6S) counterpart.

Case Studies

Several studies have documented the biological activity of related compounds:

  • Study on Antitubercular Activity : A library of nitroimidazole derivatives was screened against Mycobacterium tuberculosis, revealing that certain modifications led to improved efficacy comparable to established treatments .
  • Combination Therapy Trials : Investigations into combination therapies with first-line TB drugs indicated synergistic effects when paired with compounds from the imidazo[2,1-b][1,3]oxazine class .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing [4-(trifluoromethoxy)phenyl]methyl carbamate derivatives?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated intermediates (e.g., acyl chlorides or chloroformates) and amine precursors under inert atmospheres. For example:

  • Step 1 : React 3-(trifluoromethoxy)benzoyl chloride with an amine salt (e.g., (6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-amine hydrochloride) in anhydrous DMF using DIPEA as a base (Procedure M, ).
  • Step 2 : Purify via silica gel chromatography and validate purity using elemental analysis (e.g., C: 43.42% calcd vs. 43.48% found) .
    • Key Considerations : Maintain anhydrous conditions (N₂ atmosphere) and monitor reaction progress via TLC or ESI-MS.

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Methodological Answer :

  • Elemental Analysis : Compare calculated vs. experimental values (e.g., C, H, N) to confirm stoichiometry .
  • NMR Spectroscopy : Use ¹H-NMR to identify shifts for key groups (e.g., -CH₂-NH- at ~3.18–2.97 ppm for carbamates) .
  • Chromatography : Employ HPLC or GC-MS to assess purity (>95%) and resolve stereoisomers .

Advanced Research Questions

Q. How can cross-coupling reactions optimize the introduction of aryl/heteroaryl groups into the carbamate scaffold?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use Pd(dppf)Cl₂ as a catalyst with arylboronic acids in DMF/toluene/EtOH under N₂ at 80–89°C (Procedure I, ).
  • Reaction Optimization : Pre-degas solvents to avoid palladium catalyst poisoning. Monitor yields via LC-MS and adjust molar ratios (e.g., 1:1.7 substrate:boronic acid) for improved efficiency .
    • Data Insight : Reported yields for similar reactions range from 33% to 65% depending on steric/electronic effects of substituents .

Q. How should researchers address discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer :

  • Case Example : For C₁₄H₁₂F₃N₅O₅, a 0.06% deviation in carbon content (43.42% calcd vs. 43.48% found) may arise from residual solvents or hygroscopic intermediates .
  • Resolution : Dry samples under high vacuum (30°C) and repeat analysis. Use Karl Fischer titration to quantify moisture .

Q. What computational strategies predict the bioactivity and binding modes of this carbamate compound?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., nitroreductases relevant to antiparasitic activity).
  • MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories in GROMACS .
    • Validation : Cross-reference with in vitro IC₅₀ data (e.g., micromolar ranges for related caged xanthones) .

Q. How does stereochemistry at the 6-position influence pharmacological activity?

  • Methodological Answer :

  • Synthesis of Enantiomers : Resolve (6S) and (6R) isomers via chiral HPLC (Chiralpak IA column) or asymmetric synthesis using enantiopure tosylates ().
  • Biological Testing : Compare IC₅₀ values in cell-based assays. For example, (6S)-configured nitroimidazooxazines show 2–3x higher potency against Mycobacterium tuberculosis than (6R) isomers .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.